Coumalic acid
Overview
Description
Coumalic acid, also known as 2-oxo-1,2H-pyran-5-carboxylic acid, is a compound that has been studied for its potential as a syncatalytic inhibitor for enzymes such as chick-embryo prolyl 4-hydroxylase. It has been shown to cause time-dependent inactivation of this enzyme, with the inactivation constant being 0.094 min-1 and a Ki of 17 mM. The compound's inactivation potency decreases above pH 6.8 due to hydrolysis .
Synthesis Analysis
The synthesis of coumalic acid can be achieved from malic acid, a biorenewable feedstock derived from the fermentation of glucose. Flow synthesis methods have been developed to address the drawbacks of batch procedures, utilizing tubular flow systems and a heated rotating flow reactor. This method allows for the preparation of coumalate derivatives, which have applications in molecular electronics and can be used in metal-free preparations . Additionally, a green synthesis approach has been reported for the synthesis of coumarin-3-carboxylic acids, which are structurally related to coumalic acid, using water as a solvent at room temperature .
Molecular Structure Analysis
Coumalic acid's structure has been explored through the design and synthesis of a caged carboxylic acid with a donor-π-donor coumarin backbone. This structure exhibits strong one-photon absorption in the visible region and a significant two-photon absorption cross-section, as confirmed by time-dependent density functional theory calculations and experimental data .
Chemical Reactions Analysis
Coumalic acid can undergo various chemical reactions, including double Diels-Alder reactions with 1,3-dienes, which result in the formation of tricyclic systems . The base-catalyzed hydrolysis of coumalic acid has been studied, revealing that the reaction mechanism likely involves the formation of an intermediate complex, with the ring opening of this complex being the rate-controlling step .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumalic acid and its derivatives have been extensively studied. For instance, p-coumaric acid, a derivative of coumalic acid, has been shown to possess antioxidant properties, with the ability to inhibit lipid peroxidation and scavenge various radicals . The kinetics and thermodynamic parameters of coumalic acid's base-catalyzed hydrolysis have been analyzed, indicating solvent effects on reactivity trends and the influence of solvent polarity on the activation energy barrier .
Scientific Research Applications
Synthesis and Derivatization:
- Coumalic acid, derived from malic acid, has significant potential as a platform compound in synthesis. It's particularly useful in flow synthesis systems and heated rotating flow reactors. The derivatives of coumalic acid play a role in inverse electron demand Diels–Alder reactions, contributing to the development of compounds for applications like molecular electronics (Smith & Baxendale, 2018).
Reactivity and Selectivity in Chemical Synthesis:
- 2-Pyrones like coumalic acid are promising biobased molecules for the production of a range of biobased chemicals. Their use in Diels–Alder reactions allows access to molecules with unique functionalities, not easily achieved through conventional petrochemical routes. These reactions are influenced by catalyst and solvent choices, enabling diverse molecular structures (Pfennig et al., 2018).
Bioavailability and Biological Activities:
- p-Coumaric acid, a derivative of coumalic acid, is known for its low toxicity and serves as a precursor to other phenolic compounds. It exhibits a range of biological activities including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Its conjugates have been extensively studied for their enhanced bioactivities, although their low absorption remains a challenge (Pei et al., 2016).
Kinetics and Hydrolysis:
- The base-catalyzed hydrolysis of coumalic acid has been studied to understand solvent effects on its reactivity. The study provides insights into the kinetic and thermodynamic parameters of coumalic acid’s reaction processes in different solvent environments (Abu-Gharib et al., 2017).
Antioxidant and Antimicrobial Activities:
- Studies on naturally occurring p-coumaric acid have demonstrated its potential as an antioxidant and antimicrobial agent in food systems. This highlights its role in improving the shelf life and safety of food products (Stojković et al., 2013).
Biological Applications:
- Research on p-coumaric acid complexes with various metal cations has opened avenues for its application in biological systems. These complexes have been analyzed for their structural and thermal properties, hinting at potential uses in various biological contexts (Koc et al., 2016).
Effects on Skeletal Muscle and Preadipocytes:
- Coumaric acid has been studied for its impact on skeletal muscle and preadipocyte differentiation, indicating its potential in medical applications related to muscle and fat tissue regulation (Ilavenil et al., 2016).
Benzoic Acid Derivation from Biomass:
- A study demonstrated an efficient method to produce benzoic acid derivatives from biomass-derived coumalic acid, emphasizing its role in creating greener chemical alternatives (Pfennig et al., 2017).
Toluic Acid Production:
- Research into the efficient production of toluic acid from coumalic acid highlights its significance in developing sustainable chemical processes (Pfennig et al., 2018).
Analytical Evaluation in Crude Drugs:
- Phenolic acids like coumaric acid are vital for their therapeutic roles in crude drugs. Their analytical evaluation is essential for the efficacy and safety of herbal preparations (Ivanauskas et al., 2007).
Safety And Hazards
The safety data sheet for p-Coumaric acid, a compound similar to coumalic acid, indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Coumalic acid is a valuable platform compound which can be prepared from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . The U.S. Department of Energy has named coumalic acid one of ‘The Top Ten Value Added Chemicals derived from Biomass’, indicating its general importance . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose . This suggests that coumalic acid has significant potential for future research and applications.
properties
IUPAC Name |
6-oxopyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPJDKNYMVLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870569 | |
Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |
Record name | Coumalic acid | |
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Product Name |
Coumalic acid | |
CAS RN |
500-05-0 | |
Record name | Coumalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |
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Record name | Coumalic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |
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Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopyran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |
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Record name | COUMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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